N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Description
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Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-14-10-11-15(2)19(12-14)24-20(28)13-30-23-27-26-22(31-23)25-21(29)18-9-5-7-16-6-3-4-8-17(16)18/h3-12H,13H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIBCVPVMIIUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several significant structural components:
- Thiadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- Naphthamide Moiety : Enhances the compound's interaction with biological targets.
- Dimethylphenyl Group : Contributes to its chemical stability and reactivity.
The molecular formula is , with a molecular weight of 378.51 g/mol. The presence of functional groups such as amides and thioethers plays a crucial role in its biological activity.
Preliminary studies suggest that this compound may exert its effects through several mechanisms:
- Inhibition of Key Signaling Pathways : It is hypothesized to inhibit pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are critical in regulating cell growth and metabolism.
- Antimicrobial Activity : The compound shows promise against multidrug-resistant Gram-positive bacteria and pathogenic fungi.
Biological Activities
The following table summarizes the notable biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Properties : A study demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact effectively with bacterial enzymes, leading to cell death .
- Anticancer Activity : Research indicates that compounds containing the thiadiazole moiety can act as cytostatic agents. In vitro studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis .
- Neuroprotective Effects : In vivo studies using animal models have indicated that similar thiadiazole derivatives can protect against seizures induced by chemical agents. This suggests potential applications in treating epilepsy or other neurodegenerative conditions .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including thioether linkage formation, amide coupling, and cyclization. Key steps include:
- Thiolation : Reacting 2-chloroacetamide derivatives with sodium azide (NaN₃) in toluene:water (8:2) under reflux (5–7 hours) to form thiol intermediates .
- Amide coupling : Using coupling agents (e.g., EDC/HOBt) to link the thiadiazole and naphthamide moieties, requiring inert conditions (argon/nitrogen atmosphere) and anhydrous solvents (DMF or DCM) .
- Purification : Recrystallization (ethanol or hexane:ethyl acetate) and column chromatography to isolate the final product . Reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios are critical for yield optimization (typically 60–75%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm for naphthamide), methyl groups (δ 2.2–2.6 ppm), and thiadiazole carbons (δ 160–170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z ~460–480) .
- TLC : Hexane:ethyl acetate (9:1) to monitor reaction progress .
Q. What preliminary assays are recommended to evaluate its biological activity?
Start with:
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Docking studies : Molecular modeling against targets like DNA gyrase or tubulin to predict binding affinity .
Advanced Research Questions
Q. How do substituent effects (e.g., 2,5-dimethylphenyl vs. fluorophenyl) influence reactivity and bioactivity?
Substituents modulate electronic and steric properties:
- Electron-donating groups (e.g., methyl): Enhance nucleophilicity of the thiadiazole sulfur, improving thioether bond stability .
- Electron-withdrawing groups (e.g., fluorine): Increase electrophilicity of the amide carbonyl, enhancing interactions with biological targets (e.g., enzyme active sites) . Comparative studies show methyl groups improve solubility, while halogens (e.g., Cl, F) boost antimicrobial potency by 2–4× .
Q. What strategies resolve contradictions in biological data across related analogs?
Discrepancies often arise from assay conditions or substituent positioning. Mitigation approaches include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified) and inoculum sizes for antimicrobial assays .
- SAR analysis : Compare analogs with systematic substituent variations (e.g., para vs. ortho methyl groups) to identify activity cliffs .
- Meta-analysis : Pool data from analogs (e.g., fluorophenyl vs. dimethoxyphenyl derivatives) to discern trends in logP vs. IC₅₀ correlations .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
Address poor bioavailability via:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the naphthamide moiety to enhance solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, improving plasma half-life .
- Metabolic stability : Liver microsome assays (human/rat) to identify CYP450-mediated degradation hotspots for structural shielding .
Methodological Considerations
Q. What computational tools are effective for predicting its reactivity in novel reactions?
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for nucleophilic substitutions at the thiadiazole ring .
- Molecular dynamics (MD) : GROMACS to simulate solvent effects (e.g., DMSO vs. water) on conformational stability .
Q. How to design a robust SAR study for this compound class?
- Variable groups : Prioritize substituents at the phenyl (R¹), thiadiazole (R²), and naphthamide (R³) positions .
- Descriptors : Calculate logP, polar surface area (PSA), and H-bond donors/acceptors using ChemAxon or MOE .
- Statistical validation : Use partial least squares (PLS) regression to correlate descriptors with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
